Ezh2-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

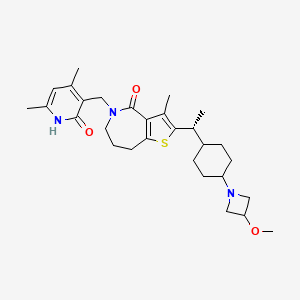

Structure

3D Structure

Properties

Molecular Formula |

C29H41N3O3S |

|---|---|

Molecular Weight |

511.7 g/mol |

IUPAC Name |

5-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one |

InChI |

InChI=1S/C29H41N3O3S/c1-17-13-18(2)30-28(33)24(17)16-31-12-6-7-25-26(29(31)34)20(4)27(36-25)19(3)21-8-10-22(11-9-21)32-14-23(15-32)35-5/h13,19,21-23H,6-12,14-16H2,1-5H3,(H,30,33)/t19-,21?,22?/m1/s1 |

InChI Key |

AGTKUHSJKOLBGH-JSRJAPPDSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CN2CCCC3=C(C2=O)C(=C(S3)[C@H](C)C4CCC(CC4)N5CC(C5)OC)C)C |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CN2CCCC3=C(C2=O)C(=C(S3)C(C)C4CCC(CC4)N5CC(C5)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ezh2-IN-4: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Ezh2-IN-4, a potent and orally active inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document details its biochemical and cellular activity, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes its role within the broader EZH2 signaling pathway in cancer.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). In cancer, EZH2 is frequently overexpressed and plays a crucial role in silencing tumor suppressor genes through the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptional repression.[1][2][3]

The primary mechanism of action of this compound is the competitive inhibition of the S-adenosylmethionine (SAM) binding site within the SET domain of EZH2. By occupying this site, this compound prevents the transfer of a methyl group from SAM to its histone substrate, thereby blocking the formation of H3K27me3. This leads to a global reduction in this repressive histone mark, resulting in the reactivation of silenced tumor suppressor genes. This reactivation can, in turn, induce cell cycle arrest, inhibit proliferation, and promote apoptosis in cancer cells.[4]

Beyond its canonical role as a transcriptional repressor, EZH2 can also have non-canonical, PRC2-independent functions, including acting as a transcriptional co-activator.[3][5] The impact of this compound on these non-canonical activities is an area of ongoing research.

Quantitative Data

The following tables summarize the reported in vitro biochemical and cellular activities of this compound.

Table 1: Biochemical Activity of this compound

| Target Enzyme | IC50 (nM) |

| Wild-Type (WT) 5-membered EZH2 | 0.923 |

| Mutant 5-membered EZH2 | 2.65 |

Data sourced from patent WO2017035060A1.

Table 2: Cellular Activity of this compound

| Cell Line | EZH2 Mutation Status | Assay | IC50 |

| Karpas-422 | Y641N | H3K27me3 Reduction | 0.00973 nM |

| Karpas-422 | Y641N | Cell Proliferation | 10.1 nM |

| COV-434 | Not Specified | Cell Proliferation | 0.02 µM |

| TOV-21G | Not Specified | Cell Proliferation | >20 µM |

| TOV-112D | Not Specified | Cell Proliferation | 8.6 µM |

| A2780 | Not Specified | Cell Proliferation | >20 µM |

| Caov-3 | Not Specified | Cell Proliferation | >20 µM |

| OVCAR3 | Not Specified | Cell Proliferation | >20 µM |

| SKOV3 | Not Specified | Cell Proliferation | >20 µM |

| HeyA8 | Not Specified | Cell Proliferation | >20 µM |

| HEC59 | Not Specified | Cell Proliferation | >20 µM |

Data sourced from patent WO2017035060A1 and vendor websites.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing EZH2 inhibitors.

Biochemical EZH2 Inhibition Assay (e.g., TR-FRET)

This assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RBAP48, AEBP2)

-

Biotinylated histone H3 (1-25) peptide substrate

-

S-Adenosylmethionine (SAM)

-

Anti-H3K27me3 antibody conjugated to a fluorescent donor (e.g., Europium)

-

Streptavidin-conjugated fluorescent acceptor (e.g., Allophycocyanin - APC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)

-

This compound and control compounds

-

384-well assay plates

-

Plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the PRC2 complex, biotinylated H3 peptide, and this compound dilutions.

-

Initiate the methyltransferase reaction by adding SAM.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents: Europium-conjugated anti-H3K27me3 antibody and Streptavidin-APC.

-

Incubate in the dark at room temperature for 60 minutes to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

Calculate the ratio of the acceptor to donor fluorescence and plot the data against the inhibitor concentration to determine the IC50 value.

Cellular H3K27me3 Quantification Assay (In-Cell Western or High-Content Imaging)

This assay measures the ability of this compound to reduce the levels of H3K27me3 within cancer cells.

Materials:

-

Cancer cell line of interest (e.g., Karpas-422)

-

Cell culture medium and supplements

-

This compound and control compounds

-

96-well or 384-well clear-bottom black plates

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-H3K27me3 and Mouse anti-Total Histone H3

-

Secondary antibodies: IRDye-conjugated anti-rabbit and anti-mouse antibodies (for In-Cell Western) or fluorescently-labeled secondary antibodies (for imaging)

-

DNA stain (e.g., DAPI) for imaging

-

Imaging system (e.g., LI-COR Odyssey for In-Cell Western) or high-content imaging system

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Fix the cells with 4% PFA for 15 minutes.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the appropriate secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

For In-Cell Western, scan the plate using an imaging system. For high-content imaging, acquire images of the nuclei.

-

Quantify the fluorescence intensity for H3K27me3 and normalize it to the total H3 signal (and cell number for imaging).

-

Plot the normalized H3K27me3 levels against the inhibitor concentration to determine the cellular IC50 value.

Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on the growth and viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

This compound and control compounds

-

96-well clear or opaque plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) or CellTiter-Glo® reagent

-

Plate reader capable of measuring absorbance at 570 nm (for MTT) or luminescence

Procedure:

-

Seed cells in 96-well plates at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a defined period (e.g., 6 days), replenishing the medium with fresh compound as needed.

-

For MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and experimental characterization.

Caption: Canonical EZH2 signaling pathway in cancer.

References

- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse involvement of EZH2 in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

Ezh2-IN-4: A Technical Guide to its Role in Histone H3K27 Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27), primarily leading to the formation of H3K27me3, a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Ezh2-IN-4 is a potent and orally active small molecule inhibitor of EZH2 that has demonstrated significant activity against both wild-type and mutant forms of the enzyme. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in modulating H3K27 methylation.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of EZH2. By occupying the SAM pocket, it prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels, thereby derepressing the transcription of PRC2 target genes.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Assay | Wild-type 5-membered EZH2 complex | 0.923 | [1] |

| Biochemical Assay | Mutant (Y641N) 5-membered EZH2 complex | 2.65 | [1] |

| Cellular Assay | Cell Line | Parameter Measured | IC50 (nM) | Reference |

| H3K27me3 reduction | Karpas-422 (EZH2 Y641N) | H3K27me3 levels | 0.00973 | [1] |

| Proliferation Assay | Karpas-422 (EZH2 Y641N) | Cell Viability | 10.1 | [1] |

| Proliferation Assay | COV-434 (Ovarian Cancer) | Cell Viability | 0.02 µM | [1] |

| Proliferation Assay | TOV-21G (Ovarian Cancer) | Cell Viability | >20 µM | [1] |

| Proliferation Assay | TOV-112D (Ovarian Cancer) | Cell Viability | 8.6 µM | [1] |

| Proliferation Assay | A2780 (Ovarian Cancer) | Cell Viability | >20 µM | [1] |

| Proliferation Assay | Caov-3 (Ovarian Cancer) | Cell Viability | >20 µM | [1] |

| Proliferation Assay | OVCAR3 (Ovarian Cancer) | Cell Viability | >20 µM | [1] |

Signaling Pathways

The primary signaling pathway affected by this compound is the PRC2-mediated gene silencing pathway. Inhibition of EZH2 by this compound leads to a cascade of events culminating in the reactivation of gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the procedures described in patent WO2017035060A1 and general practices for EZH2 inhibitor evaluation.

Biochemical Assay for EZH2 Inhibition (IC50 Determination)

This protocol describes a radiometric assay to determine the in vitro potency of this compound against the PRC2 complex.

Materials:

-

Recombinant 5-membered PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2), wild-type or mutant (e.g., Y641N).

-

Biotinylated histone H3 (1-25) peptide substrate.

-

S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM).

-

This compound or other test compounds.

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 2 mM MgCl₂, 4 mM DTT, 0.01% BSA.

-

Stop Solution: 500 µM SAM.

-

Streptavidin FlashPlate Plus plates.

-

Microplate scintillation counter.

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add 5 µL of the diluted this compound solution.

-

Add 15 µL of a pre-mixture of PRC2 complex and [³H]-SAM in Assay Buffer. The final concentration of the PRC2 complex and [³H]-SAM should be optimized for linear enzyme kinetics.

-

Initiate the reaction by adding 5 µL of the H3 peptide substrate in Assay Buffer.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 5 µL of Stop Solution.

-

Transfer the reaction mixture to a Streptavidin FlashPlate.

-

Incubate for 30 minutes to allow the biotinylated peptide to bind to the plate.

-

Wash the plate to remove unbound [³H]-SAM.

-

Read the plate on a microplate scintillation counter to measure the amount of incorporated [³H]-methyl groups.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Assay for H3K27me3 Reduction

This protocol details a method to assess the ability of this compound to inhibit H3K27 methylation in a cellular context using an ELISA-based method.

Materials:

-

Karpas-422 cells (or other relevant cell lines).

-

RPMI-1640 medium supplemented with 10% FBS.

-

This compound.

-

Histone extraction buffer.

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution (e.g., 1 M H₂SO₄).

-

96-well ELISA plates.

-

Plate reader.

Procedure:

-

Seed Karpas-422 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Lyse the cells and extract histones using a histone extraction kit or a suitable buffer.

-

Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.

-

Wash the plate with PBS containing 0.05% Tween-20 (PBST).

-

Block the plate with 5% non-fat milk in PBST for 1 hour at room temperature.

-

Incubate with either anti-H3K27me3 or anti-total Histone H3 primary antibody for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the plate with PBST.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Normalize the H3K27me3 signal to the total Histone H3 signal for each treatment condition.

-

Calculate the percent reduction of H3K27me3 and determine the EC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID).

-

Karpas-422 cells.

-

Matrigel.

-

This compound formulated for oral gavage.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously implant Karpas-422 cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally (e.g., 50 mg/kg, twice daily) or the vehicle control for a specified treatment period.

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumors can be used for pharmacodynamic analysis, such as measuring H3K27me3 levels by Western blot or immunohistochemistry.

-

Analyze the tumor growth inhibition data to assess the in vivo efficacy of this compound.

Experimental Workflow Diagrams

Conclusion

This compound is a potent and specific inhibitor of EZH2 that effectively reduces H3K27 trimethylation in both biochemical and cellular settings. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on EZH2-targeted therapies. Further investigation into the broader downstream effects of this compound on gene expression and cellular phenotypes will be crucial in fully elucidating its therapeutic potential.

References

Ezh2-IN-4: A Potent and Selective EZH2 Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and a pivotal enzyme in epigenetic regulation.[1] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in gene silencing, which is essential for normal development and cell differentiation.[1][2] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1] Ezh2-IN-4 is a potent and selective, orally active small molecule inhibitor of EZH2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and in vivo efficacy, supported by detailed experimental methodologies and data presented for comparative analysis.

Introduction to EZH2 and its Role in Cancer

EZH2 is a histone methyltransferase (HMT) that, as part of the PRC2 complex, transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27.[1][3] This methylation event is a hallmark of transcriptionally repressed chromatin. The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is integral to maintaining cellular identity and function.[2]

In numerous malignancies, including non-Hodgkin's lymphoma, breast cancer, and prostate cancer, EZH2 is overexpressed and contributes to oncogenesis by silencing tumor suppressor genes.[4] Furthermore, specific gain-of-function mutations in the SET domain of EZH2, such as the Y641 and A677 variants, have been identified in lymphomas and are associated with enhanced catalytic activity.[4] The critical role of EZH2 in cancer has spurred the development of selective inhibitors aimed at reversing aberrant gene silencing and restoring normal cellular processes.

This compound: Mechanism of Action

This compound is an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[5] By binding to the SAM-binding pocket within the SET domain of EZH2, this compound prevents the transfer of a methyl group to histone H3, thereby inhibiting the formation of H3K27me3. This leads to the derepression of EZH2 target genes, which can include tumor suppressors, resulting in anti-proliferative effects in cancer cells.

References

- 1. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 - Wikipedia [en.wikipedia.org]

- 3. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Investigating the Anti-Cancer Properties of EZH2 Inhibitors: A Technical Guide

Disclaimer: Extensive searches for a specific compound designated "Ezh2-IN-4" did not yield any publicly available scientific literature, quantitative data, or experimental protocols. Therefore, this guide provides a comprehensive overview of the anti-cancer properties of well-characterized Enhancer of Zeste Homolog 2 (EZH2) inhibitors, serving as a technical resource for researchers, scientists, and drug development professionals. The methodologies and data presented are based on published studies of prominent EZH2 inhibitors and are intended to be representative of the field.

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions as a histone methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes.[1] In numerous cancers, including various lymphomas, melanomas, and solid tumors, EZH2 is overexpressed or harbors gain-of-function mutations.[2][3] This aberrant activity results in the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation, differentiation arrest, and oncogenesis.[2][4] Consequently, inhibiting EZH2 has emerged as a promising therapeutic strategy in oncology.[5]

This technical guide will delve into the anti-cancer properties of EZH2 inhibitors, detailing their mechanism of action, summarizing key preclinical data, and providing standardized experimental protocols.

Mechanism of Action of EZH2 Inhibitors

EZH2 inhibitors primarily function by competitively binding to the S-adenosylmethionine (SAM) binding pocket of the EZH2 enzyme, preventing the transfer of a methyl group to H3K27.[1] This leads to a global decrease in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes. The re-expression of these genes can, in turn, induce cell cycle arrest, apoptosis, and cellular differentiation.

Beyond its canonical role in PRC2, EZH2 has non-canonical functions, including the methylation of non-histone proteins and transcriptional co-activation.[6] The impact of EZH2 inhibitors on these non-canonical activities is an active area of investigation.

Preclinical Anti-Cancer Activity of EZH2 Inhibitors

The anti-cancer effects of EZH2 inhibitors have been demonstrated in a wide range of preclinical models. These studies provide the foundational data for clinical development.

In Vitro Efficacy

EZH2 inhibitors have shown potent anti-proliferative and cytotoxic effects across various cancer cell lines. The sensitivity to EZH2 inhibition is often associated with specific genetic contexts, such as EZH2 gain-of-function mutations or mutations in SWI/SNF complex members like SMARCA4.[3]

Table 1: Summary of In Vitro Activity of Representative EZH2 Inhibitors

| Inhibitor | Cancer Type | Cell Line | Assay | Endpoint | Result (IC50/EC50) | Reference |

| Tazemetostat (EPZ-6438) | Non-Hodgkin Lymphoma | Pfeiffer (EZH2 Y641F) | Cell Viability (CTG) | H3K27me3 reduction | 11 nM | (Knutson et al., 2014) |

| GSK126 | Diffuse Large B-cell Lymphoma | KARPAS-422 (EZH2 Y641N) | Proliferation | Cell Growth Inhibition | <50 nM | (McCabe et al., 2012) |

| CPI-1205 | B-cell Lymphoma | WSU-DLCL2 (EZH2 WT) | Apoptosis (Caspase-Glo) | Caspase 3/7 activation | ~200 nM | (Vaswani et al., 2016) |

| UNC1999 | MLL-rearranged Leukemia | MOLM-13 | Differentiation (FACS) | CD11b expression | ~1 µM | (Konze et al., 2013) |

Note: This table presents example data from published literature and is not an exhaustive list. IC50/EC50 values can vary depending on the specific experimental conditions.

In Vivo Efficacy

The anti-tumor activity of EZH2 inhibitors has been validated in various animal models, typically using xenografts of human cancer cell lines in immunocompromised mice.

Table 2: Summary of In Vivo Activity of Representative EZH2 Inhibitors

| Inhibitor | Cancer Model | Dosing Regimen | Endpoint | Result | Reference |

| Tazemetostat (EPZ-6438) | Pfeiffer (NHL) Xenograft | 200 mg/kg, BID, PO | Tumor Growth Inhibition | Significant tumor regression | (Knutson et al., 2014) |

| GSK126 | KARPAS-422 (DLBCL) Xenograft | 100 mg/kg, QD, IP | Survival | Increased median survival | (McCabe et al., 2012) |

| CPI-1205 | WSU-DLCL2 (B-cell Lymphoma) Xenograft | 160 mg/kg, BID, PO | Pharmacodynamics (H3K27me3) | Sustained H3K27me3 reduction in tumors | (Vaswani et al., 2016) |

Note: This table presents example data from published literature. Dosing regimens and outcomes are model-specific.

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of EZH2 inhibitors. Below are methodologies for key in vitro and in vivo assays.

Cell Viability and Proliferation Assays

1. Cell Culture:

-

Culture cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

-

Seed cells in 96-well plates at a predetermined density.

-

After 24 hours, treat cells with a serial dilution of the EZH2 inhibitor or vehicle control (e.g., DMSO).

3. Measurement of Viability/Proliferation:

-

After a specified incubation period (e.g., 72-144 hours), assess cell viability using a commercial reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or determine cell number using a CyQUANT® assay (Thermo Fisher Scientific).

-

Read luminescence or fluorescence on a plate reader.

4. Data Analysis:

-

Normalize the signal of treated wells to the vehicle control.

-

Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in software like GraphPad Prism.

Western Blotting for H3K27me3 Levels

1. Protein Extraction:

-

Treat cells with the EZH2 inhibitor for a defined period (e.g., 48-96 hours).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

-

Denature protein lysates and separate them on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using software like ImageJ to determine the relative reduction in H3K27me3.

In Vivo Xenograft Studies

1. Animal Models:

-

Use immunodeficient mice (e.g., NOD-SCID or NSG).

-

All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

3. Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

-

Administer the EZH2 inhibitor at the predetermined dose and schedule (e.g., oral gavage or intraperitoneal injection).

4. Monitoring and Endpoints:

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice a week).

-

The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for H3K27me3).

Signaling Pathways and Visualizations

EZH2 is implicated in several critical signaling pathways that regulate cancer cell behavior. Understanding these connections is key to elucidating the full therapeutic potential of EZH2 inhibitors.

EZH2 Signaling in Cancer

Caption: Simplified signaling pathway of EZH2 regulation and its downstream effects on cancer-related processes.

Experimental Workflow for In Vitro Evaluation

Caption: A standard workflow for the in vitro characterization of an EZH2 inhibitor's anti-cancer properties.

Conclusion

EZH2 inhibitors represent a promising class of targeted therapies for a variety of cancers. Their ability to reverse epigenetic silencing of tumor suppressor genes provides a clear mechanism for their anti-cancer activity. The preclinical data for several EZH2 inhibitors have been robust, leading to their advancement into clinical trials and, in some cases, regulatory approval. This guide provides a foundational understanding of the anti-cancer properties of EZH2 inhibitors and standardized protocols for their evaluation. Future research will likely focus on identifying novel biomarkers of response, exploring combination therapies, and further elucidating the non-canonical roles of EZH2 in cancer.

References

Ezh2-IN-4: An In-depth Technical Guide to its Impact on the Polycomb Repressive Complex 2 (PRC2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27).[1][2] This methylation event, particularly trimethylation (H3K27me3), is a hallmark of transcriptionally silenced chromatin and plays a critical role in cellular processes such as differentiation, proliferation, and development. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Ezh2-IN-4 is a potent and orally active inhibitor of EZH2 that has demonstrated significant anti-cancer activity. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on PRC2, and detailed methodologies for its characterization.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the methyltransferase activity of EZH2. By binding to the EZH2 subunit, it prevents the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to H3K27. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of tumor suppressor genes that are aberrantly silenced in cancer cells.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.

| Assay Type | Target | Cell Line | IC50 / EC50 | Reference |

| Biochemical Assay | Wild-type 5-membered EZH2 | - | 0.923 nM | [3] |

| Biochemical Assay | Mutant 5-membered EZH2 | - | 2.65 nM | [3] |

| Cellular H3K27me3 Assay | EZH2 Y641N | Karpas-422 | 9.73 pM | [3] |

| Cellular Proliferation Assay | EZH2 Y641N | Karpas-422 | 10.1 nM | [3] |

| Cellular Proliferation Assay | Ovarian Cancer | COV-434 | 0.02 µM | [3] |

| Cellular Proliferation Assay | Ovarian Cancer | TOV-21G | 8.6 µM | [3] |

Signaling Pathways Modulated by this compound

EZH2 activity is intertwined with several critical signaling pathways that regulate cell fate and proliferation. Inhibition of EZH2 by this compound can therefore have profound effects on these pathways.

PRC2-Mediated Gene Silencing

The canonical function of PRC2 is to mediate gene silencing through H3K27 trimethylation. This compound directly disrupts this process.

Caption: Mechanism of this compound action on the PRC2 complex.

Wnt/β-catenin Signaling Pathway

EZH2 has been shown to regulate the Wnt/β-catenin pathway by silencing inhibitors of this pathway. By inhibiting EZH2, this compound can lead to the re-expression of these inhibitors, thereby downregulating Wnt signaling.

Caption: Modulation of the Wnt/β-catenin pathway by this compound.

Cell Cycle Regulation

EZH2 plays a role in cell cycle progression by repressing the expression of cyclin-dependent kinase inhibitors (CKIs). Inhibition of EZH2 can lead to the upregulation of CKIs and subsequent cell cycle arrest.

Caption: Impact of this compound on cell cycle regulation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key experiments.

Biochemical EZH2 Inhibitor Assay (AlphaLISA)

This assay quantifies the ability of this compound to inhibit the methylation of a biotinylated histone H3 peptide by the PRC2 complex.

References

Ezh2-IN-4: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing and is implicated in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of EZH2 activity, through overexpression or mutation, is a known driver in numerous cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of Ezh2-IN-4, a potent and orally active inhibitor of EZH2.

Discovery and Development

This compound, also identified as "example 38" in patent literature, emerged from medicinal chemistry efforts to develop potent and selective small molecule inhibitors of EZH2.[5] The development of such inhibitors has been a significant focus in oncology drug discovery, with a number of compounds progressing into clinical trials.[3][4] The core strategy behind the development of this compound and similar molecules is to target the enzymatic activity of EZH2, thereby preventing the methylation of H3K27 and reactivating the expression of tumor suppressor genes.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activity.

| Biochemical Activity | IC50 (nM) |

| Wild-Type (WT) 5-membered EZH2 | 0.923 |

| Mutant (Y641N) 5-membered EZH2 | 2.65 |

Table 1: Biochemical Potency of this compound. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of EZH2 by 50%.

| Cellular Activity | Cell Line | IC50 (nM) |

| H3K27me3 Inhibition | Karpas-422 (EZH2 Y641N) | 0.00973 |

| Cell Proliferation | Karpas-422 (EZH2 Y641N) | 10.1 |

Table 2: Cellular Potency of this compound in a Mutant EZH2 Cell Line. These data demonstrate the ability of this compound to inhibit its target and impact cell growth in a relevant cancer cell model.

| Anti-proliferative Activity in Ovarian Cancer Cell Lines | Cell Line | IC50 (µM) |

| COV-434 | 0.02 | |

| TOV-21G | 8.6 | |

| TOV-112D | - | |

| A2780 | - | |

| Caov-3 | - | |

| OVCAR3 | - |

Table 3: Broad Anti-cancer Activity of this compound. The inhibitor shows varied potency across different ovarian cancer cell lines. Note: Specific IC50 values for TOV-112D, A2780, Caov-3, and OVCAR3 were not publicly available in the reviewed literature, though they are reported to be within the 0.02-8.6 µM range.[5] this compound had no significant effect on SKOV3, HeyA8, and HEC59 cell lines (IC50 > 20 µM).[5]

| In Vivo Efficacy | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |

| Karpas-422 | 15 mg/kg, oral gavage, BID | 73% inhibition of tumor methylation | |

| A2780 | 50 mg/kg, oral, BID (5 days pretreatment), then co-administered with gemcitabine and cisplatin | Significant inhibition of tumor growth |

Table 4: In Vivo Activity of this compound. These preclinical data in mouse models highlight the oral bioavailability and anti-tumor efficacy of the compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the field of EZH2 inhibitor development and are likely to be similar to those used for the characterization of this compound.

Biochemical EZH2 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the enzymatic activity of EZH2 by detecting the trimethylation of a histone H3 peptide substrate.

-

Reagents:

-

Recombinant 5-membered PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2)

-

S-adenosyl-L-methionine (SAM)

-

Biotinylated Histone H3 (1-28) peptide substrate

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 0.01% Triton X-100)

-

HTRF Detection Reagents: Europium cryptate-labeled anti-H3K27me3 antibody and streptavidin-XL665.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the PRC2 complex, the biotinylated H3 peptide, and the test compound.

-

Initiate the reaction by adding SAM.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF detection reagents.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.

-

Cellular H3K27me3 Inhibition Assay (AlphaLISA)

This assay quantifies the levels of H3K27me3 in cells following treatment with an EZH2 inhibitor.

-

Reagents:

-

Karpas-422 cells

-

RPMI-1640 medium with 10% FBS

-

This compound (or other test compounds)

-

AlphaLISA Lysis Buffer

-

AlphaLISA Acceptor beads conjugated to an anti-H3K27me3 antibody

-

Streptavidin-coated Donor beads

-

Biotinylated anti-Histone H3 (C-terminus) antibody

-

-

Procedure:

-

Seed Karpas-422 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 72 hours).

-

Lyse the cells using AlphaLISA Lysis Buffer.

-

Add the AlphaLISA Acceptor beads and the biotinylated anti-H3 antibody to the cell lysate and incubate.

-

Add the Streptavidin-coated Donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

The signal is inversely proportional to the amount of H3K27me3. Plot the signal against the inhibitor concentration to determine the IC50 value.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

-

Reagents:

-

Cancer cell lines (e.g., Karpas-422, ovarian cancer lines)

-

Appropriate cell culture medium and supplements

-

This compound (or other test compounds)

-

CellTiter-Glo® Reagent

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a period that allows for multiple cell doublings (e.g., 5-7 days).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Cancer cell line (e.g., Karpas-422, A2780)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally according to the specified dosing regimen (e.g., 15 mg/kg, twice daily).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., measuring H3K27me3 levels).

-

Calculate tumor growth inhibition based on the difference in tumor volume between the treated and control groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving EZH2 and a typical workflow for the discovery and development of an EZH2 inhibitor like this compound.

Caption: EZH2 Signaling Pathway and Point of Intervention for this compound.

Caption: A Generalized Workflow for the Discovery and Development of an EZH2 Inhibitor.

References

- 1. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A patent review of EZH2 inhibitors from 2017 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An updated patent review of EZH2 inhibitors (2024-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Preliminary Studies on Ezh2-IN-4 (UNC1999) in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies of Ezh2-IN-4, also known as UNC1999, a potent and orally bioavailable dual inhibitor of the histone methyltransferases EZH2 and EZH1. The document focuses on its activity in hematological malignancies, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Concepts: EZH2 Inhibition in Hematological Malignancies

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It plays a critical role in silencing gene expression by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2][3] Dysregulation of EZH2 activity, through overexpression or mutation, is a common feature in various cancers, including hematological malignancies, where it contributes to oncogenesis by suppressing tumor suppressor genes.[1][2][3][4] EZH2 has been shown to be overexpressed in aggressive lymphomas and is implicated in the proliferation of multiple myeloma cells.[2][5] Therefore, inhibition of EZH2 presents a promising therapeutic strategy for these diseases. This compound (UNC1999) is a small molecule inhibitor that competitively binds to the S-adenosyl-L-methionine (SAM) binding pocket of both EZH2 and its close homolog EZH1.[6]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound (UNC1999) from preliminary studies in hematological malignancy models.

Table 1: In Vitro Inhibitory Activity of this compound (UNC1999)

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC50 (Enzymatic) | Wild-type EZH2 | <10 nM | [7] |

| Mutant EZH2 (Y641N) | ~2.65 nM | [8] | |

| EZH1 | 45 nM | [7] | |

| IC50 (Cellular H3K27me3 Reduction) | Karpas-422 (EZH2 Y641N) | 9.73 pM | [8] |

| MCF10A (Wild-type EZH2) | 124 nM | [6] | |

| EC50 (Cell Proliferation) | DB (DLBCL, EZH2 Y641N) | 633 nM (8-day exposure) | [6] |

| MLL-rearranged leukemia cells | Dose-dependent inhibition | [7] | |

| Multiple Myeloma cell lines | Dose-dependent inhibition | [9] |

Table 2: In Vivo Efficacy of this compound (UNC1999) in a Murine Leukemia Model

| Animal Model | Treatment Regimen | Outcome | Reference |

| MLL-AF9 murine leukemia model | Oral administration | Prolonged survival | [7] |

| Karpas-422 xenograft model | 15 mg/kg, oral gavage, BID | 73% inhibition of tumor methylation | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of this compound (UNC1999).

Cell Viability Assay (AlamarBlue Assay)

This protocol is adapted from studies on multiple myeloma cell lines.[9]

-

Cell Seeding: Seed multiple myeloma cell lines in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of UNC1999. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 5 days.

-

AlamarBlue Addition: Add AlamarBlue reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for a further 4-6 hours.

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for H3K27me3 and EZH2

This protocol is a general procedure based on standard molecular biology techniques and information from various sources.[6][9][10]

-

Cell Lysis: Lyse cells treated with UNC1999 or a vehicle control with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3, EZH2, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

This protocol is based on the study of UNC1999 in a murine MLL-rearranged leukemia model.[7]

-

Cell Implantation: Inject MLL-AF9 transformed murine leukemia cells into recipient mice.

-

Tumor Establishment: Monitor the mice for engraftment and tumor development.

-

Treatment Initiation: Once tumors are established, randomize the mice into treatment and control groups.

-

Drug Administration: Administer UNC1999 orally to the treatment group at a predetermined dose and schedule. Administer a vehicle control to the control group.

-

Monitoring: Monitor tumor growth by caliper measurements and observe the overall health and survival of the mice.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or when they show signs of distress.

-

Data Analysis: Analyze tumor growth inhibition and survival data.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound (UNC1999).

Caption: Mechanism of EZH2/EZH1 inhibition by this compound (UNC1999).

Caption: Preclinical experimental workflow for this compound (UNC1999).

Caption: Logical flow of the anti-tumor mechanism of this compound.

References

- 1. EZH2 enhancer of zeste 2 polycomb repressive complex 2 subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. EZH2 in normal hematopoiesis and hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 methyltransferase as a therapeutic target in hematological malignancies | Pytlak | Hematology in Clinical Practice [journals.viamedica.pl]

- 4. EZH2 in Myeloid Malignancies [mdpi.com]

- 5. EZH2 - Wikipedia [en.wikipedia.org]

- 6. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Ezh2-IN-4 (Tazemetostat): A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ezh2-IN-4, clinically and widely known as Tazemetostat (formerly EPZ-6438), is a first-in-class, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it a compelling target for cancer therapy. This document provides a comprehensive technical overview of Tazemetostat, including its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Mechanism of Action

Tazemetostat is a potent and highly selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[1] It targets both wild-type and mutant forms of the EZH2 enzyme.[2] By binding to the SAM pocket of EZH2, Tazemetostat prevents the transfer of methyl groups to its histone H3 substrate.[1] This leads to a global reduction in H3K27me3 levels, which in turn reverses the aberrant silencing of tumor suppressor genes.[2] The reactivation of these silenced genes can induce cell cycle arrest, cellular differentiation, and apoptosis in cancer cells dependent on EZH2 activity.[2][3] In B-cell lymphomas, EZH2 inhibition has also been shown to promote B-cell maturation, creating a dependency on B-cell activation signaling.[4]

dot

Quantitative Data

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Target/Cell Line | EZH2 Status | Value | Reference(s) |

| Ki | Human PRC2 | Wild-Type | 2.5 nM | [1][3][5][6][7] |

| Enzymatic IC50 | Human EZH2 (Peptide Assay) | Wild-Type | 11 nM | [1][3][5] |

| Human EZH2 (Nucleosome Assay) | Wild-Type | 16 nM | [3][5] | |

| Rat EZH2 | Wild-Type | 4 nM | [3][5] | |

| Human EZH1 | Wild-Type | 392 nM | [3][5] | |

| Cellular H3K27me3 IC50 | WSU-DLCL2 (Lymphoma) | Y646F Mutant | 9 nM | [2] |

| KARPAS-422 (Lymphoma) | Y646N Mutant | 90 nM | [1] | |

| Pfeiffer (Lymphoma) | A677G Mutant | 2 nM | [1] | |

| G401 (Rhabdoid Tumor) | SMARCB1-deleted | 2.7 nM | [1] | |

| Cell Proliferation IC50 (14-day assay) | Fuji (Synovial Sarcoma) | Translocation-positive | 0.15 µM | [8] |

| HS-SY-II (Synovial Sarcoma) | Translocation-positive | 0.52 µM | [8] | |

| SW982 (Synovial Sarcoma) | Translocation-negative | > 10 µM | [8] |

Table 2: Preclinical In Vivo Efficacy

| Tumor Model | Dosing Schedule | Result | Reference(s) |

| KARPAS-422 Lymphoma Xenograft | 90 mg/kg BID | Tumor growth inhibition (stasis) | [1] |

| 361 mg/kg BID | Complete tumor response | [1] | |

| Fuji Synovial Sarcoma Xenograft | 250 mg/kg BID (14 days) | 43% tumor growth inhibition | [9] |

| 500 mg/kg BID | Tumor stasis | [9] | |

| G401 Rhabdoid Tumor Xenograft | 250 or 500 mg/kg BID (21-28 days) | Elimination of tumors | [7] |

Table 3: Clinical Pharmacokinetics and Efficacy

| Parameter | Value | Population/Condition | Reference(s) |

| Recommended Phase 2 Dose | 800 mg BID | Solid Tumors & Lymphoma | [2] |

| Mean Bioavailability | 33% | Healthy Adults | [10] |

| Median Tmax (Time to Cmax) | 1.0 - 2.0 hours | R/R Follicular Lymphoma | [11][12] |

| Mean Steady-State Cmax | 829 ng/mL | R/R B-cell NHL | [11] |

| Mean Steady-State AUC0-12h | 3340 h·ng/mL | R/R B-cell NHL | [2][11] |

| Mean Terminal Half-life (t1/2) | 3.1 - 3.8 hours | R/R Follicular Lymphoma | [1][12] |

| Overall Response Rate (ORR) | 69% | R/R Follicular Lymphoma (EZH2-mutant) | [10] |

| 35% | R/R Follicular Lymphoma (EZH2-wild type) | [10] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from manufacturer's instructions and common laboratory practice.[13][14][15][16][17]

-

Cell Seeding: Seed cells in opaque-walled 96-well or 384-well plates at a pre-determined density to ensure logarithmic growth over the assay duration. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Treatment: Add Tazemetostat at various concentrations (e.g., using a serial dilution) to the experimental wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate plates for the desired period (e.g., 72 hours to 14 days). For longer assays, replenish media and compound as needed.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Assay Procedure: Equilibrate the cell plates to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol describes a general method for detecting apoptosis.[18][19][20][21]

-

Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with Tazemetostat at the desired concentration and for the specified duration.

-

Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle dissociation reagent (e.g., TrypLE). For suspension cells, collect directly. Combine floating and adherent/suspension cells.

-

Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at approximately 500 x g for 5 minutes and resuspending the pellet.

-

Binding Buffer Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC).

-

Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature, protected from light.

-

Propidium Iodide (PI) Staining: Add 400 µL of 1X Binding Buffer and 5 µL of Propidium Iodide (or 7-AAD) solution to each tube immediately before analysis. Do not wash after this step.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Western Blot for H3K27me3

This protocol outlines the key steps for detecting changes in histone methylation.[22][23]

-

Histone Extraction: Treat cells with Tazemetostat. Harvest cells and perform histone extraction using an acid extraction method or a commercial kit. Determine protein concentration using a BCA or Bradford assay.

-

Sample Preparation: For each sample, dilute 0.5-20 µg of histone extract in 1X LDS or Laemmli sample buffer containing a reducing agent (e.g., DTT). Heat samples at 70-95°C for 5-10 minutes.

-

Gel Electrophoresis: Load samples onto a high-percentage (e.g., 15%) or gradient (e.g., 4-12%) Bis-Tris polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins is achieved.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small histone proteins).

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 diluted in blocking buffer, typically overnight at 4°C with gentle agitation. A parallel blot should be incubated with an antibody for total Histone H3 as a loading control.

-

Washing: Wash the membrane three to four times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

-

Analysis: Quantify band intensity using densitometry software and normalize the H3K27me3 signal to the total H3 signal.

Mandatory Visualizations

dot

References

- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EZH2 Inhibition by Tazemetostat Results in Altered Dependency on B-cell Activation Signaling in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 14. OUH - Protocols [ous-research.no]

- 15. ch.promega.com [ch.promega.com]

- 16. promega.com [promega.com]

- 17. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. bdbiosciences.com [bdbiosciences.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 22. docs.abcam.com [docs.abcam.com]

- 23. epigentek.com [epigentek.com]

Methodological & Application

Application Notes and Protocols for Ezh2-IN-4 Treatment in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][2][3][4] Dysregulation and overexpression of EZH2 are implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][2][3][4] Ezh2-IN-4 is a potent and orally active small molecule inhibitor of EZH2. This document provides detailed protocols for the in vitro application of this compound in cell culture, including methodologies for assessing its biological effects.

Mechanism of Action

This compound inhibits the methyltransferase activity of EZH2. By blocking the catalytic SET domain of EZH2, the inhibitor prevents the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, which in turn results in the de-repression of EZH2 target genes, including various tumor suppressor genes.[1][2][3][4] The reactivation of these silenced genes can induce cell cycle arrest, apoptosis, and inhibit proliferation in cancer cells dependent on EZH2 activity.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound across various assays and cell lines.

| Parameter | Cell Line | Value | Reference |

| Enzymatic IC50 (WT EZH2) | - | 0.923 nM | [5] |

| Enzymatic IC50 (Mutant EZH2) | - | 2.65 nM | [5] |

| Cellular H3K27me3 IC50 | Karpas-422 (EZH2 Y641N) | 0.00973 nM | [5] |

| Cell Proliferation IC50 | Karpas-422 | 10.1 nM | [5] |

| Cell Proliferation IC50 | COV-434 (Ovarian Cancer) | 0.02 µM | [5] |

| Cell Proliferation IC50 | TOV-21G (Ovarian Cancer) | 0.02 - 8.6 µM | [5] |

| Cell Proliferation IC50 | TOV-112D (Ovarian Cancer) | 0.02 - 8.6 µM | [5] |

| Cell Proliferation IC50 | A2780 (Ovarian Cancer) | 0.02 - 8.6 µM | [5] |

| Cell Proliferation IC50 | Caov-3 (Ovarian Cancer) | 0.02 - 8.6 µM | [5] |

| Cell Proliferation IC50 | OVCAR3 (Ovarian Cancer) | 0.02 - 8.6 µM | [5] |

| Cell Proliferation IC50 | SKOV3, HeyA8, HEC59 | >20 µM | [5] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Complete cell culture medium appropriate for the cell line

Protocol:

-

Stock Solution Preparation (10 mM):

-

Aseptically weigh out the required amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: 559.72 g/mol ), add 178.6 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Dilute the stock solution with complete cell culture medium to the desired final concentrations for your experiment. It is recommended to perform serial dilutions.

-

Important: The final concentration of DMSO in the cell culture should be kept below 0.1% to minimize solvent-induced cytotoxicity. Ensure the vehicle control (DMSO) concentration is consistent across all experimental conditions.

-

Cell Viability and Proliferation Assay

This protocol describes the use of a colorimetric assay (e.g., MTT or CCK-8) to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

MTT or CCK-8 reagent

-

Solubilization buffer (for MTT assay)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Treatment:

-

Prepare a series of this compound working solutions at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the appropriate this compound working solution or vehicle control (medium with the same concentration of DMSO) to each well. A typical concentration range to test would be from 0.01 nM to 10 µM.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

-

Cell Viability Assessment:

-

At the end of the treatment period, add 10 µL of CCK-8 reagent or 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

For the MTT assay, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

-

Western Blot Analysis of H3K27me3 Levels

This protocol details the procedure to measure the reduction in global H3K27me3 levels following this compound treatment.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3, anti-Total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined duration (e.g., 48-96 hours). A time-course experiment is recommended to determine the optimal treatment time for maximal H3K27me3 reduction.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.

-

Mandatory Visualizations

Caption: EZH2 Signaling Pathway and Point of Inhibition by this compound.

Caption: In Vitro Experimental Workflow for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. probiologists.com [probiologists.com]

- 3. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Determining the Optimal Concentration of Ezh2-IN-4 for Treating Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing.[1][2][3] In numerous cancers, including various lymphomas, sarcomas, and solid tumors, EZH2 is overexpressed or harbors gain-of-function mutations.[1][4][5] This aberrant activity leads to the repression of tumor suppressor genes, promoting uncontrolled cell proliferation and tumor progression.[3][6]

EZH2 inhibitors, such as Ezh2-IN-4, represent a promising class of targeted anticancer agents. These small molecules function by competitively inhibiting the methyltransferase activity of EZH2, thereby preventing the silencing of tumor suppressor genes.[1] This can lead to the reactivation of these genes, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for treating specific cancer cell lines. The protocols outlined below describe standard methodologies for assessing cell viability and cytotoxicity, which are crucial for establishing the therapeutic window of the compound.

EZH2 Signaling Pathway

The following diagram illustrates a simplified EZH2 signaling pathway and the mechanism of action for EZH2 inhibitors.

Caption: Simplified EZH2 signaling pathway and inhibitor action.

Quantitative Data Summary

| EZH2 Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) |

| GSK126 | KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 5 |

| GSK126 | Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 3 |

| GSK126 | Toledo | Diffuse Large B-cell Lymphoma (EZH2 wild-type) | >10,000 |

| EPZ-6438 (Tazemetostat) | G401 | Rhabdoid Tumor (SMARCB1-deficient) | 11 |

| EPZ-6438 (Tazemetostat) | A2058 | Melanoma (SMARCB1 wild-type) | 4,000 |

| GSK343 | CAL27 | Oral Squamous Cell Carcinoma | ~10,000 (at 48h) |

| GSK343 | HSC-2 | Oral Squamous Cell Carcinoma | ~10,000 (at 48h) |

| GSK343 | HSC-3 | Oral Squamous Cell Carcinoma | ~10,000 (at 48h) |

Note: IC50 values can vary depending on the assay conditions, such as incubation time and cell density.

Experimental Protocols

To determine the optimal concentration of this compound for a specific cancer cell line, a dose-response study should be performed using cell viability and cytotoxicity assays.

Experimental Workflow

The following diagram outlines the general workflow for determining the optimal drug concentration.

Caption: Workflow for optimal concentration determination.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for dissolving this compound)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to start with a broad range (e.g., 1 nM to 100 µM).[7]

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[1][4]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Incubate the plate for at least 2 hours at 37°C (or overnight) with gentle shaking, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Cytotoxicity Assessment using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well flat-bottom plates

-

LDH cytotoxicity assay kit (commercially available)

-